molecular formula C16H15NO4 B4914032 N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B4914032
M. Wt: 285.29 g/mol
InChI Key: VJEPWJBLCIKKSP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a dihydrobenzodioxine ring system, with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

  • Formation of the Benzodioxine Ring: : The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions. For example, catechol can react with 1,2-dibromoethane in the presence of a base like potassium carbonate to form the benzodioxine ring.

  • Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the benzodioxine intermediate with 2-methoxyphenylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

  • Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo oxidation reactions, particularly at the methoxyphenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced at the carboxamide group to form the corresponding amine. Reducing agents such as lithium aluminum hydride or borane can be used for this purpose.

  • Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium hydride and alkyl halides can be used to introduce alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, borane in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide, alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Similar in structure but lacks the benzodioxine ring, making it less complex.

    N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid: Similar but with a carboxylic acid group instead of a carboxamide group.

    N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-amine: Similar but with an amine group instead of a carboxamide group.

Uniqueness

N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the combination of the methoxyphenyl group, the benzodioxine ring system, and the carboxamide functional group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-12-7-3-2-6-11(12)17-16(18)15-10-20-13-8-4-5-9-14(13)21-15/h2-9,15H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEPWJBLCIKKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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